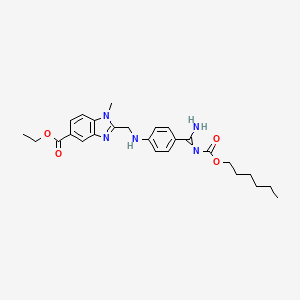

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.

作用机制

Benzoimidazole

Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It is a privileged structure in medicinal chemistry and found in many biologically active compounds and pharmaceuticals .

Amino acids and esters

The presence of an amino acid derivative and an ester group could suggest potential bioactivity. Amino acids are fundamental building blocks of proteins and play key roles in cellular functions. Esters are common functional groups in bioactive molecules and pharmaceuticals, and they can be hydrolyzed in biological systems to yield alcohols and carboxylic acids .

Aniline derivatives

Aniline and its derivatives are widely used in the production of dyes, drugs, plastics, and many other chemicals. Some aniline derivatives have been found to exhibit various biological activities .

生物活性

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in anticoagulation and possibly anti-inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C26H33N5O4 and a molecular weight of approximately 479.57 g/mol. The structure includes a benzoimidazole core, an ethyl ester group enhancing solubility, and a hexyloxycarbonylimino moiety that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H33N5O4 |

| Molecular Weight | 479.57 g/mol |

| IUPAC Name | Ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

| CAS Number | 1408238-36-7 |

Anticoagulant Activity

Preliminary studies indicate that the compound may exhibit anticoagulant properties, potentially functioning as a thrombin inhibitor similar to Dabigatran, a known anticoagulant . The presence of the benzoimidazole structure is notable as many compounds with this scaffold have demonstrated significant interactions with coagulation factors.

Mechanism of Action:

- Thrombin Inhibition: The compound's structural similarities to established anticoagulants suggest it may inhibit thrombin activity, thereby preventing thrombus formation.

- Interaction Studies: Further research involving techniques like surface plasmon resonance could elucidate binding affinities and mechanisms of action against thrombin and other coagulation proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings related to its structural components:

- Ethyl Ester Group: Enhances solubility and bioavailability, making the compound suitable for pharmaceutical applications.

- Hexyloxycarbonylimino Moiety: This group may influence interaction with biological targets and could be pivotal in enhancing anticoagulant efficacy.

- Benzoimidazole Core: Known for its versatility in medicinal chemistry, modifications to this core can lead to diverse pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Thrombin Inhibition Studies: Similar compounds have been shown to effectively inhibit thrombin in vitro, providing a foundation for further exploration of this compound's potential .

- Anti-inflammatory Activity: Research into benzimidazole derivatives has indicated potential anti-inflammatory properties, which could also apply to this compound pending further investigation .

科学研究应用

Pharmacological Applications

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester exhibits potential pharmacological activities, particularly as an anticoagulant . Its structural similarity to known anticoagulants suggests it may inhibit thrombin activity, thus preventing thrombus formation. This makes it a candidate for further development as a therapeutic agent in the management of thromboembolic disorders.

Additionally, the compound may possess anti-inflammatory and analgesic properties, although specific studies are required to confirm these effects. The unique combination of functional groups in this compound allows for diverse biological activities, making it a versatile scaffold for drug development.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway may include:

- Formation of the benzoimidazole core : This step involves the cyclization of appropriate precursors.

- Introduction of functional groups : Sequential reactions to introduce the amino and hexyloxycarbonylimino groups.

- Esterification : Conversion of the carboxylic acid to an ethyl ester to enhance solubility.

Each step must be optimized to achieve the desired compound with minimal by-products .

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound have shown promising results in various biological assays:

- Anticoagulant Activity : Studies on related benzimidazole derivatives have demonstrated their ability to inhibit thrombin, suggesting a similar potential for this compound.

- Antimicrobial Properties : Related compounds have exhibited antimicrobial activity against bacteria and fungi, indicating that this compound may also possess such properties, warranting further investigation .

属性

CAS 编号 |

1408238-36-7 |

|---|---|

分子式 |

C26H33N5O4 |

分子量 |

479.6 g/mol |

IUPAC 名称 |

ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

InChI |

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |

InChI 键 |

VHQNKPIHNBKDDL-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |

规范 SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。